molecular formula C16H14F2N2O B171699 (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol CAS No. 199594-81-5

(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol

Cat. No.: B171699
CAS No.: 199594-81-5
M. Wt: 288.29 g/mol
InChI Key: ICUYCZJMCOJKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C16H14F2N2O and its molecular weight is 288.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

199594-81-5

Molecular Formula

C16H14F2N2O

Molecular Weight

288.29 g/mol

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazol-2-yl]methanol

InChI

InChI=1S/C16H14F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,21H,8-9H2,1H3

InChI Key

ICUYCZJMCOJKBO-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F

199594-81-5

Synonyms

(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

FIG. 4 provides a schematic of substituted N-2(2,6-difluorobenzyl)-benzimidazoles. In this Figure, “a” comprises glycolic or isobutyric acid, 4 N HCl, reflux; “b” comprises 2,6-F2-BzCl (7) or 2,6-F2BnBr (25); “c” comprises t-butyldimethylsilylchloride (tBDMSCl), pyridine; “d” comprises Bu4NF, THF; “e” comprises KMnO4; and “f” comprises CrO3. As shown in FIG. 4, the hydroxymethyl intermediate was protected with t-butyldimethylsilyl (TBDMS), and subsequently N-alkylated with 2,6-difluorophenyl-α-bromotoluene (25). Removal of TBDMS from (31) resulted in the production of 1-(2,6-difluorobenzyl)-2-hydroxymethyl-4-methylbenzimidazole (49). However, oxidation of the hydroxymethyl to the carboxylic acid was found to be problematic. When a strong oxidant (e.g., KMnO4) was used, the isolated product (50) indicated that decarboxylation occurred under acidic reaction conditions. Oxidation under basic conditions with chromium oxide similarly yielded (50), along with the formyl product. The carboxylic acid form was not isolated. A final product prepared from the 2-hydroxymethylbenzimidazole (4) was the bis-2,6-difluorobenzyl derivative (32).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,6-F2-BzCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2,6-difluorophenyl-α-bromotoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.